N-cycloheptyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide
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Overview
Description
N-cycloheptyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide is a heterocyclic compound that belongs to the class of 1,5-benzothiazepines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of N-cycloheptyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide typically involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems . The industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
N-cycloheptyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonamide or cycloheptyl groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an enzyme inhibitor and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonamide group is known to form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . This interaction can inhibit the activity of certain enzymes, leading to various biological effects . The cycloheptyl ring also contributes to the compound’s overall stability and bioactivity .
Comparison with Similar Compounds
N-cycloheptyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide can be compared with other similar compounds, such as 2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide . While both compounds share the 1,5-benzothiazepine core structure, the presence of different substituents, such as the cycloheptyl ring in the former and the methyl group in the latter, results in distinct chemical and biological properties . These differences highlight the uniqueness of this compound and its potential for various applications .
Properties
Molecular Formula |
C16H22N2O3S2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide |
InChI |
InChI=1S/C16H22N2O3S2/c19-16-9-10-22-15-8-7-13(11-14(15)17-16)23(20,21)18-12-5-3-1-2-4-6-12/h7-8,11-12,18H,1-6,9-10H2,(H,17,19) |
InChI Key |
MMRYIVMOPBGMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)SCCC(=O)N3 |
Origin of Product |
United States |
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